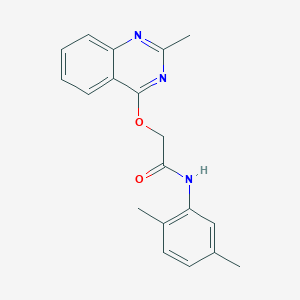

![molecular formula C24H27N3O4 B2774113 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-ethoxyphenyl)-2-oxoacetamide CAS No. 893981-87-8](/img/structure/B2774113.png)

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-ethoxyphenyl)-2-oxoacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-ethoxyphenyl)-2-oxoacetamide, also known as DEAEIOA, is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Aplicaciones Científicas De Investigación

Anti-inflammatory and Analgesic Properties

Research has shown that derivatives of the indole family, such as the one , have been synthesized and evaluated for their anti-inflammatory and analgesic properties. For instance, Bhandari et al. (2010) designed hybrid molecules, including compounds structurally related to indoles, demonstrating significant anti-inflammatory, analgesic, and reduced gastrointestinal ulcerogenicity alongside promising nitric oxide releasing activity. These compounds indicate a potential for developing non-ulcerogenic anti-inflammatory drugs (Bhandari et al., 2010).

Antimicrobial Activity

Debnath and Ganguly (2015) synthesized and evaluated a series of indol-3-yl-oxoacetamides for their antibacterial and antifungal activities. Certain derivatives showed promising activity against pathogenic microorganisms, highlighting the potential of these compounds in antimicrobial research (Debnath & Ganguly, 2015).

Antioxidant and Neuroprotective Effects

A study by Pachón-Angona et al. (2019) focused on the synthesis of indol-3-yl-oxoacetamides hybrids as antioxidants and activators of the Nrf2 pathway, suggesting their utility in combating oxidative stress-related diseases like Alzheimer's. Some compounds exhibited potent antioxidant capacity and remarkable neuroprotective effects against cell death induced by oxidative stress (Pachón-Angona et al., 2019).

Potential as Cannabinoid Receptor Ligands

Moldovan et al. (2017) synthesized a series of indol-3-yl-oxoacetamides, including fluorinated derivatives, which showed potent and selective activity as cannabinoid receptor type 2 (CB2) ligands. This research opens up possibilities for the use of such compounds in the development of CB2 receptor-targeted therapies (Moldovan et al., 2017).

Photophysical Behavior

Bozkurt and Doğan (2018) investigated the photophysical properties of a 4-aza-indole derivative, revealing reverse solvatochromism behavior and high quantum yield across different solvents. These findings suggest applications in bio-analytical sensors, labeling agents, and optoelectronic devices (Bozkurt & Doğan, 2018).

Propiedades

IUPAC Name |

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-ethoxyphenyl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4/c1-4-26(5-2)22(28)16-27-15-18(17-11-7-9-13-20(17)27)23(29)24(30)25-19-12-8-10-14-21(19)31-6-3/h7-15H,4-6,16H2,1-3H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGIXOVKZJVBQKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC=CC=C3OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(but-2-en-1-yl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2774031.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B2774033.png)

![2-Chloro-1-(3-oxa-8-azaspiro[5.6]dodec-10-en-8-yl)ethanone](/img/structure/B2774034.png)

![4,7-Dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2774039.png)

![N-{[4-(dimethylsulfamoyl)phenyl]methyl}but-2-ynamide](/img/structure/B2774043.png)

![3-(3-(benzylcarbamoyl)-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-1-yl)propyl acetate](/img/structure/B2774048.png)

![Methyl {[6-amino-2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2774051.png)

![5-[(4-bromobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2774052.png)